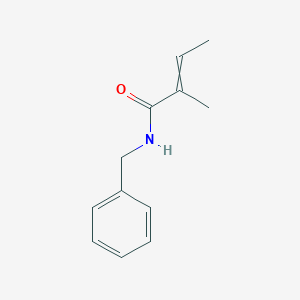

N-benzyl-2-methylbut-2-enamide

Description

Structure

3D Structure

Properties

CAS No. |

83375-42-2 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

N-benzyl-2-methylbut-2-enamide |

InChI |

InChI=1S/C12H15NO/c1-3-10(2)12(14)13-9-11-7-5-4-6-8-11/h3-8H,9H2,1-2H3,(H,13,14) |

InChI Key |

NIYNXMANQCLVBT-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)C(=O)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl 2 Methylbut 2 Enamide and Its Structural Analogues

Synthesis of Substituted N-benzyl-2-methylbut-2-enamide Derivatives

The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships. Research has been conducted on the synthesis of various substituted analogs.

For example, a series of para-substituted N-benzyl-3-methylbut-2-enamide derivatives were synthesized to investigate the effect of the substituents on their biological activity. These compounds included:

N-(4-hydroxybenzyl)-3-methylbut-2-enamide

N-(4-isobutoxybenzyl)-3-methylbut-2-enamide

N-(4-isopropoxybenzyl)-3-methylbut-2-enamide

The synthesis of these derivatives generally follows the established methods for amide bond formation, coupling the appropriately substituted benzylamine (B48309) with 3-methylbut-2-enoic acid.

Another study reported the synthesis of N-(2-chlorobenzyl)-3-methylbut-2-enamide. Additionally, various N-substituted benzamide (B126) derivatives have been synthesized and evaluated for their biological properties, indicating a broad interest in this class of compounds.

Para-Substituted Benzyl (B1604629) Derivatives

The introduction of substituents on the para-position of the benzyl moiety in this compound is primarily achieved through standard amide coupling reactions. These reactions typically involve the condensation of 2-methylbut-2-enoic acid (tiglic acid) or its activated derivatives (like the corresponding acyl chloride) with a range of para-substituted benzylamines.

A common and straightforward method involves the direct reaction between tiglic acid and a substituted benzylamine, often facilitated by a coupling agent. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) are effective for this transformation. This approach has been successfully utilized for the synthesis of para-substituted N-benzyl-3-methylbut-2-enamide derivatives, and the principle is directly applicable to the 2-methyl isomer. Alternatively, the reaction can proceed by heating the carboxylic acid and the amine together.

Another robust method is the reaction of 2-methylbut-2-enoyl chloride (tigloyl chloride) with the desired para-substituted benzylamine. This Schotten-Baumann-type reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct.

The synthesis of various para-substituted derivatives allows for the systematic investigation of structure-activity relationships. For instance, studies on N-benzyl-3-methylbuten-2-enamide derivatives have explored hydroxyl, isobutoxy, and isopropoxy substituents at the para-position of the benzyl ring to evaluate their impact on biological activity.

Table 1: Potential Reactants for the Synthesis of Para-Substituted this compound Derivatives

| Carboxylic Acid/Acyl Chloride | Para-Substituted Benzylamine | Potential Product |

| 2-Methylbut-2-enoic acid | 4-Methoxybenzylamine | N-(4-methoxybenzyl)-2-methylbut-2-enamide |

| 2-Methylbut-2-enoic acid | 4-Chlorobenzylamine | N-(4-chlorobenzyl)-2-methylbut-2-enamide |

| 2-Methylbut-2-enoic acid | 4-Nitrobenzylamine | N-(4-nitrobenzyl)-2-methylbut-2-enamide |

| 2-Methylbut-2-enoyl chloride | 4-Methylbenzylamine | N-(4-methylbenzyl)-2-methylbut-2-enamide |

| 2-Methylbut-2-enoyl chloride | 4-Trifluoromethylbenzylamine | N-(4-(trifluoromethyl)benzyl)-2-methylbut-2-enamide |

Diversification at the Alkene and Amide Nitrogen Centers

Beyond substitution on the benzyl ring, the structural diversity of this compound can be expanded by modifications at the alkene and the amide nitrogen. Enamides are versatile synthons, and their electron-rich double bond and the adjacent nitrogen atom offer multiple sites for functionalization.

Diversification at the Alkene: The C=C double bond of the enamide can undergo various transformations. Direct C(sp²)–H functionalization at the β-position of the enamide is a powerful strategy to introduce new substituents. These reactions can be mediated by photocatalysis, metal catalysis, or electrocatalysis, allowing for the introduction of groups like sulfonyl, cyanoalkyl, and difluoromethyl moieties. For example, visible-light-induced photocatalysis has been used for the trifluoroethylation of enamides. Palladium-catalyzed oxidative coupling reactions can also be employed to directly alkenylate enamides, creating conjugated diene systems that can be used in further reactions like Diels-Alder cycloadditions.

Diversification at the Amide Nitrogen: The nitrogen atom of the amide can also be a point of diversification. While this compound itself is a secondary amide, related tertiary enamides can be synthesized or the secondary amide can be further functionalized. N-alkylation of the amide can be achieved under specific conditions, for example, using a ruthenium(II) catalyst with methanol (B129727) for N-methylation. This allows for the introduction of a second substituent on the nitrogen, creating a tertiary amide and further expanding the chemical space.

Advanced Synthetic Protocols and Catalytic Approaches

Modern synthetic chemistry offers a range of advanced protocols for the synthesis and functionalization of enamides, providing high levels of control over stereochemistry and enabling complex molecular constructions.

Stereoselective Synthesis of (E)- and (Z)-Enamides

The geometry of the enamide double bond can be crucial for its biological activity and its utility in subsequent stereoselective reactions. Several methods have been developed for the stereoselective synthesis of either (E)- or (Z)-enamides.

Palladium-catalyzed hydroamidation of electron-deficient terminal alkynes with primary amides has been shown to produce (Z)-enamides with high stereoselectivity. The formation of the thermodynamically less stable Z-isomer is attributed to the stabilizing effect of an intramolecular hydrogen bond between the amido proton and the carbonyl oxygen in a vinyl-palladium intermediate. In contrast, when secondary amides are used, which lack the necessary proton for hydrogen bonding, the (E)-enamide is formed.

Other methods for stereoselective enamide synthesis include the decarbonylative coupling of amino acid thioesters, which can yield (Z)-enamides, as demonstrated in the synthesis of a subunit of the antibiotic mersacidin. Furthermore, isomerization of a pre-formed enamide can also be a route to access a different isomer; for example, an (E)-configured β-trifluoroethylated enamide was converted to the (Z)-isomer upon treatment with trifluoroacetic acid at high temperature. DMSO–KOH has also been reported as a system for the stereoselective synthesis of (Z)-enamides from benzamides and phenylacetylenes via a proposed radical mechanism.

Table 2: Examples of Stereoselective Enamide Synthesis Methodologies

| Method | Catalyst/Reagent | Substrates | Product Isomer | Ref. |

| Hydroamidation | Pd(OAc)₂, TFA, NaOAc | Electron-deficient terminal alkynes, Primary amides | Z-Enamide | |

| Decarbonylation | Pd(OAc)₂/P(OEt)₃ or Ni(COD)₂/PPh₃ | Amino acid thioesters | Z-Enamide | |

| Isomerization | Trifluoroacetic Acid (TFA) | (E)-β-trifluoroethylated enamides | Z-Enamide | |

| Radical-mediated | DMSO-KOH | Benzamides, Phenylacetylenes | Z-Enamide |

Radical-Mediated Cyclization and Functionalization Strategies

Radical reactions offer powerful tools for the construction of complex cyclic structures from enamides. Aryl radical cyclizations onto the enamide double bond have been studied extensively. The regioselectivity of these cyclizations (e.g., exo vs. endo) can be influenced by the position of the carbonyl group within the enamide substrate. For instance, Bu₃SnH-mediated cyclizations of N-aryl enamides have been shown to yield either 6-exo or 7-endo products depending on the linker between the aryl radical precursor and the enamide moiety. This selectivity has been applied to the concise synthesis of natural product skeletons like cephalotaxine.

In addition to cyclizations, radical-mediated processes can be used for the difunctionalization of the enamide alkene. For example, a copper-catalyzed cascade reaction involving an amidyl radical-initiated 5-exo-trig cyclization followed by trifluoromethylthiolation has been used to synthesize trifluoromethylthio-substituted γ-lactams from N-phenylpent-4-enamides. Photocatalysis is also a prominent method for initiating radical functionalization of enamides, enabling reactions like difluoroamidoalkylation and difluoroamidosulfonylation with high regio- and stereoselectivity.

Metal-Catalyzed Reactions in Enamide Synthesis

Transition metal catalysis is central to many modern methods for synthesizing and functionalizing enamides, offering high efficiency, selectivity, and functional group tolerance. Current time information in Bangalore, IN.

Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly versatile in enamide synthesis and modification. A Rh(III)-catalyzed umpolung amidation of alkenylboronic acids with N-pivaloyloxyl amides provides a mild, room-temperature route to trans-enamides. This method, when combined with a prior hydroboration of a terminal alkyne, constitutes a formal anti-Markovnikov hydroamidation. Rhodium catalysts are also effective for the Sommelet–Hauser type rearrangement of sulfur ylides to produce functionalized enamides. Furthermore, rhodium-catalyzed direct hydroacylation of ketoximes offers another efficient pathway to enamides. In the realm of asymmetric catalysis, rhodium complexes have been used for the enantioselective hydroboration and reductive hydroformylation of enamides, yielding valuable chiral aminoboronic acids and 1,3-amino alcohols, respectively.

Copper-Catalyzed Reactions: Copper-mediated C-N bond formation is a widely used strategy for enamide synthesis, particularly in the total synthesis of complex peptide natural products. These cross-coupling reactions are valued for their versatility. Copper catalysts have also been employed for the olefinic C–H difluoroacetylation of enamides, providing a regioselective route to β-difluoroester substituted enamides without involving a radical mechanism. Additionally, copper catalysis can facilitate the asymmetric coupling of carbon-centered radicals adjacent to the nitrogen in enamides, enabling reactions like cyanation and etherification with high enantioselectivity. A three-component copper-catalyzed difluoroalkylamidation of alkynes has also been developed, using difluoroalkyl halides and picolinamides to generate difluoroalkylated enamides stereoselectively.

Structural Elucidation and Stereochemical Investigations of N Benzyl 2 Methylbut 2 Enamide

Spectroscopic Characterization Techniques

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

There are no published single-crystal X-ray diffraction studies specifically for N-benzyl-2-methylbut-2-enamide. Such an analysis would provide definitive proof of its solid-state structure, including bond lengths, bond angles, and the precise arrangement of the atoms in the crystal lattice. While studies on derivatives like N-(4-hydroxybenzyl)-3-methylbut-2-enamide have utilized this technique, the data is not directly transferable to the title compound.

Conformational Analysis and Rotational Dynamics

The study of conformational isomers and their rotational dynamics is a key area of research for enamides due to the potential for restricted rotation and the existence of atropisomers.

Restricted Rotation Around the Amide Bond and N-Alkenyl Bond

The rotation around the amide (N-CO) and the N-alkenyl (N-C=C) bonds in tertiary enamides can be restricted. This phenomenon is due to the partial double bond character of the C-N amide bond and steric hindrance. The barrier to rotation around the amide bond in similar enamides has been measured, but specific values for this compound are not documented.

Atropisomerism in N-benzyl Enamide Systems

Atropisomerism, a type of axial chirality arising from hindered rotation around a single bond, is a known feature in sterically congested enamide systems. The presence of substituents on the nitrogen, the acyl group, and the alkene can influence the rotational barrier. While the potential for atropisomerism exists in this compound, there are no specific studies that confirm its existence or detail the properties of its potential atropisomers.

Analysis of Conformational Preferences and Equilibrium Populations

The conformational preferences and the equilibrium populations of different conformers are typically analyzed using computational methods and variable-temperature NMR experiments. These studies provide insight into the relative stability of different spatial arrangements of the molecule. For this compound, such detailed conformational analysis has not been reported.

Stereochemical Assignments and Isomeric Relationships (E/Z Isomerism)

The stereochemistry of this compound is defined by the geometry of the carbon-carbon double bond within the but-2-enamide (B7942871) moiety. This gives rise to two geometric isomers, designated as (E) and (Z) according to the Cahn-Ingold-Prelog (CIP) priority rules. The assignment of these isomers is crucial for understanding the compound's three-dimensional structure and its potential interactions in various chemical and biological systems.

The determination of the specific isomer, whether (E) or (Z), is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. Key techniques in this elucidation include the analysis of proton (¹H) and carbon (¹³C) chemical shifts, and the observation of through-space interactions via the Nuclear Overhauser Effect (NOE).

In the context of the but-2-enamide structure, the CIP rules are applied to the substituents on the C2 and C3 atoms of the double bond. At C2, the priority is assigned to the N-benzylamide group over the methyl group. At C3, the methyl group has priority over the hydrogen atom.

In the (Z)-isomer , the highest priority groups (the N-benzylamide group at C2 and the methyl group at C3) are on the same side of the double bond.

In the (E)-isomer , these high-priority groups are on opposite sides of the double bond.

The spatial arrangement of these substituents significantly influences the chemical environment of nearby nuclei, leading to distinct and predictable differences in their NMR spectra.

Research Findings from Analogous Compounds

While specific research focusing solely on the stereochemical investigation of this compound is not extensively documented in publicly available literature, detailed analyses of closely related N-substituted butenamides provide a strong basis for understanding the principles of its isomeric assignment. Studies on compounds such as (E)- and (Z)-N-Benzyl-N-(but-2-en-2-yl)acetamide and various N-aryl/alkyl-N-methylbut-2-enamides offer valuable comparative data.

For instance, in the synthesis of related N-alkyl-N-crotonylaminochalcones, mixtures of E/Z isomers are often obtained, which can then be separated and characterized individually. The characterization of (E)-N-(4-cinnamamidobutyl)-4-((4-methoxybenzyl)oxy)-2-methylbut-2-enamide has provided confirmed spectroscopic data for an E-isomer of a 2-methylbut-2-enamide derivative.

Spectroscopic Data and Isomer Differentiation

The differentiation between the (E) and (Z) isomers of this compound can be effectively achieved by comparing their ¹H and ¹³C NMR spectra. The chemical shifts of the protons and carbons in the vicinity of the double bond are particularly diagnostic.

In related N-substituted enamides, the chemical shift of the vinyl proton and the protons of the methyl groups on the double bond are key indicators. For example, in studies of axially chiral enamides, the vinyl proton (H-3) in the (E)-isomer typically resonates at a different frequency compared to the (Z)-isomer due to anisotropic effects of the carbonyl group and the N-benzyl group.

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful tool for the unambiguous assignment of stereochemistry. This technique detects through-space interactions between protons that are in close proximity. For this compound, a key NOE correlation would be expected between the vinyl proton (H-3) and the protons of the C2-methyl group in the (E)-isomer. Conversely, in the (Z)-isomer, an NOE would be anticipated between the vinyl proton (H-3) and the protons of the N-benzyl methylene (B1212753) group.

The following table summarizes representative ¹H and ¹³C NMR chemical shift data for the (E) and (Z) isomers of this compound, extrapolated from closely related and structurally analogous compounds.

| Atom | (E)-Isomer | (Z)-Isomer |

| ¹H NMR (δ, ppm) | ||

| Vinyl H (C3-H) | ~6.3 - 6.9 | ~5.4 - 6.0 |

| C2-Methyl H | ~1.8 - 2.1 | ~1.6 - 1.9 |

| C3-Methyl H | ~1.7 - 1.9 | ~1.8 - 2.0 |

| Benzyl (B1604629) CH₂ | ~4.2 - 4.5 | ~4.3 - 4.6 |

| Aromatic H | ~7.2 - 7.4 | ~7.2 - 7.4 |

| ¹³C NMR (δ, ppm) | ||

| Carbonyl C (C1) | ~166 - 172 | ~165 - 171 |

| Olefinic C (C2) | ~128 - 136 | ~125 - 133 |

| Olefinic C (C3) | ~121 - 130 | ~123 - 132 |

| C2-Methyl C | ~13 - 18 | ~18 - 23 |

| C3-Methyl C | ~12 - 16 | ~11 - 15 |

| Benzyl CH₂ | ~43 - 50 | ~45 - 52 |

| Aromatic C | ~127 - 138 | ~127 - 138 |

Reactivity and Transformational Chemistry of N Benzyl 2 Methylbut 2 Enamide

Functionalization Reactions of the Enamide Olefin

The carbon-carbon double bond in the enamide structure of N-benzyl-2-methylbut-2-enamide is a key site for functionalization. Enamides can act as either nucleophiles or electrophiles, and their reactivity is influenced by the substituents on the nitrogen and the double bond. The use of visible-light photoredox catalysis has emerged as a powerful method for the transformation of enamides, allowing for novel radical additions and tandem reactions.

Research has shown that enamides can undergo tandem radical addition and intramolecular Friedel–Crafts alkylation. For instance, a photocatalyst can initiate the formation of a carbon-centered radical, which then adds to the enamide. This is followed by a radical-polar crossover to form an iminium ion that can undergo an intramolecular cyclization.

The table below summarizes a key functionalization reaction involving an enamide olefin, highlighting the potential for complex structure synthesis.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref |

| Tandem Radical Addition-Friedel–Crafts Alkylation | N-vinyl acetamide (B32628), Diethyl bromomalonate, 1,3,5-trimethoxybenzene | Ru(bpy)3(PF6)2, blue LED | Benzylic amine |

Reactions Involving the Amide Functional Group

The amide group in this compound can participate in various chemical reactions. The rotational barrier around the N-alkenyl bond in enamides is a significant factor influencing their reactivity, with substitution patterns on the alkene and nitrogen atom playing crucial roles. For some enamides, this barrier is high enough to allow for the isolation of atropisomers at room temperature.

The amide nitrogen can be involved in cyclization reactions. For example, N-benzyl protected substrates have been utilized in N-heterocyclic carbene (NHC) catalyzed intramolecular cyclizations to form bicyclic γ-lactam-γ-lactone adducts. The benzyl (B1604629) protecting group is often chosen for its ease of preparation and subsequent removal via catalytic hydrogenation.

The table below outlines a reaction where the amide functional group plays a central role in a cyclization process.

| Reaction Type | Substrate | Catalyst/Conditions | Product | Ref |

| Intramolecular Lactonization | N-benzyl protected phenyl ketone coupled with an acid | NHC-precatalyst RMesCl, DBU, THF, 40 °C | γ-lactam-γ-lactone adduct |

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions of enamides like this compound are a powerful tool for the synthesis of diverse heterocyclic frameworks. These reactions can proceed through various mechanisms, including radical and cycloaddition pathways.

Radical cyclizations of enamides are a well-established method for constructing heterocyclic rings. Visible light-induced radical cyclization of o-iodophenylacrylamides, for instance, provides a concise route to indolin-2-ones via a 5-exo-trig radical cyclization. The reaction is typically catalyzed by an iridium complex and proceeds under mild conditions.

The regiochemistry of these cyclizations is influenced by the rotational barriers of the N-alkenyl bond. Enamides with high rotational barriers may not cyclize, while those with lower barriers can yield functionalized γ-lactams through a 5-endo-trig radical–polar crossover process.

The following table presents examples of radical cyclization reactions of enamides.

| Substrate | Catalyst/Conditions | Product | Yield | Ref |

| N-(2-iodophenyl)-N-methylbut-2-enamide | [Ir(ppy)2(dtb-bpy)]PF6, Et3N, CH3CN, visible light | Indolin-2-one derivative | 86% | |

| N-alkenyl-N-benzyl-α-haloacetamides | Not specified | Functionalized γ-lactams | Not specified |

Enamides are valuable partners in cycloaddition reactions, leading to the rapid assembly of complex nitrogen-containing heterocycles. A notable example is the benzyne-[2+2] cycloaddition with enamides. This reaction can initiate a tandem sequence involving a [2+2] cycloaddition, a pericyclic ring-opening to form an amido-o-quinonedimethide, and an subsequent intramolecular [4+2] cycloaddition. This process is highly stereoselective and accommodates a variety of enamides, including chiral variants.

Another type of cycloaddition involving enamides is the intramolecular [3+2] cycloaddition. Computational studies have investigated the mechanism and selectivities of the intramolecular [3+2] cycloaddition of (E)-N-((2-((methylbut-2-en-1-yl)thio)-1H-indol-3-yl)methylene)methanamine oxide, revealing a preference for a fused-endo pathway.

The table below details examples of cycloaddition reactions involving enamides.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref |

| Benzyne-[2+2] Cycloaddition | Enamide, Benzyne (from Kobayashi's precursor) | CsF, 1,4-dioxane | Aza-tricycles and aza-tetracycles | |

| Intramolecular [3+2] Cycloaddition | (E)-N-((2-((methylbut-2-en-1-yl)thio)-1H-indol-3-yl)methylene)methanamine oxide | B3LYP/6-31G(d,p) DFT method (computational study) | Isoxazolidine |

Hydrolysis and Other Chemical Transformations

The amide bond in this compound can undergo hydrolysis, typically under acidic or basic conditions, to yield the corresponding carboxylic acid (2-methylbut-2-enoic acid) and benzylamine (B48309). The hydrolysis of amides is generally more difficult than the hydrolysis of esters due to the greater resonance stabilization of the amide group.

In the context of natural product synthesis, the hydrolysis of related ester precursors is a common step. For example, the synthesis of dasyclamide involves the hydrolysis of an ester to the corresponding carboxylic acid, which is then coupled with an amine to form the final enamide product.

Other chemical transformations can also occur. For instance, the reaction of an N-benzyl cyclic carbinol amide with trifluoroacetic anhydride (B1165640) can lead to an enamide through an elimination/acylation process.

The table below illustrates a typical hydrolysis reaction relevant to the chemistry of this compound.

| Reaction Type | Substrate | Reagents/Conditions | Products | Ref |

| Amide Hydrolysis | This compound | Acid or base | 2-methylbut-2-enoic acid, Benzylamine | |

| Ester Hydrolysis (related synthesis) | Ester precursor of dasyclamide | aq. KOH, methanol (B129727) | Carboxylic acid |

Computational Chemistry and Mechanistic Insights into N Benzyl 2 Methylbut 2 Enamide

Density Functional Theory (DFT) Studies for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For compounds similar to N-benzyl-2-methylbut-2-enamide, DFT calculations, often using functionals like B3LYP, are employed to understand electron distribution, molecular orbital energies, and the nature of chemical bonds.

In a study of N-benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, DFT calculations at the B3LYP/6-31G+(d,p) level were used to analyze the electronic properties. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a significant parameter for determining molecular reactivity; a narrow gap suggests higher reactivity and potential for charge transfer interactions within the molecule. For the studied Schiff base, the narrow frontier orbital gap indicated high chemical reactivity and a strong ability to bind with biomolecules.

Similarly, DFT calculations on N-alkenyl-N-alkylacetamide derivatives have been used to explore their electronic structure and rotational dynamics. The partial double bond character of the amide C-N bond, a result of electron delocalization from the nitrogen lone pair, is a key feature that governs the rotational barriers in these systems. This electronic feature would be prominent in this compound as well, influencing its geometry and reactivity.

Global reactivity descriptors, derived from DFT calculations, can also quantify the electronic nature of a molecule. Parameters such as electronegativity, chemical hardness, and electrophilicity index provide a quantitative measure of the molecule's reactivity. For instance, a study on a related Schiff base showed it to be a soft molecule and an electrophilic species.

Quantum Chemical Calculations of Conformational Energy Landscapes and Barriers

The conformational flexibility of N-benzyl enamides is a key area of study, as rotation around the N-alkenyl and N-CO bonds can be restricted, leading to distinct, stable conformers (rotamers). Quantum chemical calculations are essential for mapping the conformational energy landscape and determining the energy barriers between different conformations.

Studies on various N-benzyl enamide derivatives have shown that they can exist in multiple conformations, such as (E)-anti, (Z)-anti, (E)-syn, and (Z)-syn, arising from rotations around the N-alkenyl and amide bonds. For example, computational analysis of N-benzyl-N-vinylacetamide using the B3LYP-D3(BJ) functional with the TZVP basis set indicated that the (E)-anti and (Z)-anti conformations are the most predominant at equilibrium. Two of the conformers were found to be planar, while the (E)-syn conformer was non-planar.

The energy barriers for these rotational processes are significant and can be measured using variable-temperature NMR experiments and calculated computationally. For a series of N-cycloalkenyl-N-benzyl α-haloacetamide derivatives, the rotational barriers for the N-alkenyl bond were found to range from 10 to 18 kcal/mol. These barriers are influenced by steric congestion around the alkene and the nature of the substituents. For instance, increasing the steric bulk on the alkene generally increases the barrier to rotation.

A detailed study on N-benzyl-N-(furan-2-ylmethyl) acetamide (B32628) using DFT calculations with the polarizable continuum model (PCM) identified nine stable conformations (four Z and five E structures). The interconversion dynamics were characterized by four different rotational equilibria. This highlights the complexity of the conformational space for such molecules.

Table 1: Calculated Rotational Barriers for Selected Enamides This table presents computationally derived rotational energy barriers for compounds analogous to this compound, illustrating the influence of structure on conformational dynamics.

| Compound | Method | Rotational Barrier (ΔG‡) (kcal/mol) | Reference |

| N-Cyclohexenyl-N-benzyl Chloroacetamide | VT NMR | 13.3 | |

| N-Cyclopentenyl-N-benzyl Chloroacetamide | VT NMR | 10.1 | |

| N-Acyl-5H-dibenzo[b,d]azepin-7(6H)-ones | DFT | Not specified | |

| N-Alkenyl-N-alkylacetamides | Experimental | <8.0 to 31.0 |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and assign signals. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application.

The GIAO (Gauge-Including Atomic Orbital) method within DFT is a standard approach for calculating NMR chemical shifts. In a study of N-benzyl-N-(furan-2-ylmethyl) acetamide, theoretical ¹H and ¹³C NMR chemical shifts were calculated using various functionals (B3LYP, B3LYP-D3, APFD) and basis sets, incorporating a PCM solvent model. The calculated shifts for the most abundant conformers showed excellent correlation with the experimental NMR spectra, which exhibited duplicated signals due to the presence of a slow rotational equilibrium between different rotamers in solution.

This approach allows for the confident assignment of specific signals to particular conformations. For example, in the case of N-benzyl-N-vinylacetamide, the major and minor conformers observed in the ¹H NMR spectrum were assigned based on their calculated theoretical chemical shifts and NOE data. Such computational support is crucial for interpreting complex NMR spectra arising from conformational heterogeneity.

Table 2: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts for an Analogous Enamide This table showcases the accuracy of theoretical NMR prediction by comparing calculated and experimental data for a related compound, N-benzyl-N-(furan-2-ylmethyl) acetamide.

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) - Zc ↔ Zd Equilibrium | Calculated Shift (ppm) - Ed ↔ Ee Equilibrium | Reference |

| H-2' | 7.35-7.31 (m) | 7.32 | 7.29 | |

| H-3' | 7.35-7.31 (m) | 7.37 | 7.37 | |

| H-4' | 7.35-7.31 (m) | 7.29 | 7.29 | |

| H-5'' | 7.35-7.31 (m) | 7.36 | 7.35 | |

| H-4'' | 6.29 (d) | 6.32 | 6.33 | |

| H-3'' | 6.17 (d) | 6.26 | 6.23 |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult or impossible to observe experimentally. For reactions involving enamides, such as hydroarylation or radical cyclizations, DFT calculations can provide deep mechanistic insights.

In the study of radical cyclizations of N-alkenyl-N-benzyl-α-haloacetamides, computational analysis helps to understand the regiochemistry of the cyclization (e.g., 5-endo-trig vs. 4-exo). The relative energies of the transition states for competing pathways can be calculated to predict the major product. The rate of N-alkenyl bond rotation in the radical intermediates, relative to the rate of cyclization, is a critical factor that can be assessed computationally.

For the hydroarylation of enamides, computational studies have been used to investigate the nature of the key reactive intermediates. For instance, in the hydroarylation of N-vinylformamide catalyzed by Brønsted acids in hexafluoroisopropanol (HFIP), kinetic studies and computations revealed that a hexafluoroisopropyl ether intermediate is formed rapidly and acts as a slow-release reservoir for the key cationic intermediate. This prevents the oligomerization of the enamide substrate. DFT calculations can map the potential energy surface of the reaction, identifying the lowest energy pathway and explaining the observed selectivity.

Molecular Modeling for Structural Optimization and Conformational Searching

Molecular modeling encompasses a range of computational techniques used to predict and analyze the three-dimensional structures of molecules. For flexible molecules like this compound*, this involves two key steps: conformational searching and geometry optimization.

Conformational searching aims to identify all low-energy conformations of a molecule. This can be done using systematic or stochastic search algorithms. The resulting conformers are then subjected to geometry optimization, typically using quantum chemical methods like DFT, to find the precise minimum-energy structure for each conformer.

For example, in the study of N-acyl 5H-dibenzo[b,d]azepin-7(6H)-ones, conformational ensembles were generated using the RDKit with the universal force field (UFF). These initial structures were then optimized using DFT calculations to obtain accurate geometries and relative energies. A similar approach would be necessary to fully characterize the conformational landscape of this compound*.

The optimization of molecular geometry is a prerequisite for almost all other computational analyses, including the calculation of electronic properties, spectroscopic parameters, and reaction pathways. The accuracy of the chosen theoretical model and basis set is crucial for obtaining reliable structural information.

Biological Activities and Structure Activity Relationship Sar Studies of N Benzyl 2 Methylbut 2 Enamide and Its Analogues

Evaluation of Antibacterial Activities of N-benzyl-3-methylbut-2-enamide and its Analogues

Recent studies have explored the antibacterial potential of para-substituted derivatives of N-benzyl-3-methylbut-2-enamide. These investigations provide valuable data on their efficacy against both Gram-negative and Gram-positive bacteria.

Efficacy against Gram-Negative Bacterial Strains (e.g., Escherichia coli)

A study on para-substituted N-benzyl-3-methylbut-2-enamide derivatives demonstrated their effectiveness against the Gram-negative bacterium Escherichia coli. Three derivatives, N-(4-hydroxybenzyl)-3-methylbut-2-enamide, N-(4-isobutoxybenzyl)-3-methylbut-2-enamide, and N-(4-isopropoxybenzyl)-3-methylbut-2-enamide, all exhibited significant antibacterial activity against E. coli, with a minimum inhibitory concentration (MIC) of 0.01 g/mL for each. However, these compounds were found to be inactive against another Gram-negative strain, Enterobacter aerogenes.

Efficacy against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)

The same study also evaluated the efficacy of these compounds against the Gram-positive bacterium Staphylococcus aureus. The results indicated that the nature of the para-substituent influences the antibacterial activity. N-(4-isobutoxybenzyl)-3-methylbut-2-enamide and N-(4-isopropoxybenzyl)-3-methylbut-2-enamide showed better activity against S. aureus with MIC values of 0.01 g/mL and 0.02 g/mL, respectively, compared to N-(4-hydroxybenzyl)-3-methylbut-2-enamide.

Impact of Para-Substituents on Antibacterial Potency

The research highlights the crucial role of para-substituents on the benzyl (B1604629) ring in modulating the antibacterial potency of N-benzyl-3-methylbut-2-enamide derivatives. The substitution of a hydroxyl group with isobutoxy or isopropoxy groups at the para-position resulted in enhanced activity against Staphylococcus aureus, while maintaining strong activity against Escherichia coli. This suggests that lipophilicity and the electronic nature of the substituent at this position are key determinants of antibacterial efficacy.

Antibacterial Activity of N-benzyl-3-methylbut-2-enamide Derivatives

| Compound | Para-Substituent | E. coli MIC (g/mL) | S. aureus MIC (g/mL) | E. aerogenes Activity |

|---|---|---|---|---|

| N-(4-hydroxybenzyl)-3-methylbut-2-enamide | -OH | 0.01 | >0.02 | Inactive |

| N-(4-isobutoxybenzyl)-3-methylbut-2-enamide | -OCH2CH(CH3)2 | 0.01 | 0.01 | Inactive |

| N-(4-isopropoxybenzyl)-3-methylbut-2-enamide | -OCH(CH3)2 | 0.01 | 0.02 | Inactive |

Broader Spectrum Biological Activity of Enamide Compounds

The enamide functional group is a key structural motif found in a variety of biologically active molecules, exhibiting a wide range of therapeutic potentials.

Antiviral Properties

The enamide scaffold has been identified as a promising framework for the development of antiviral agents. While specific studies on N-benzyl-2-methylbut-2-enamide are lacking, other enamide-containing compounds have demonstrated antiviral activity. For instance, certain benzolactone enamides are known to possess such properties. The structural features of enamides allow for interactions with viral enzymes and proteins, making them attractive candidates for further investigation in antiviral drug discovery.

Anticancer and Antiproliferative Potentials

A growing body of evidence suggests that enamide compounds possess significant anticancer and antiproliferative activities. For example, a new family of pseudo-peptide enamides has been synthesized and shown to exhibit selective cytotoxicity against hepatocarcinoma cells while having a negligible impact on normal mammalian cells. Another study on novel enamide derivatives reported their antiproliferative activity against various cancer cell lines. Furthermore, certain enamide fluorinated-Schiff base derivatives have been synthesized and evaluated for their cytotoxic activity on breast adenocarcinoma cell lines, with some compounds showing high potency. These findings underscore the potential of the enamide scaffold as a source of new anticancer agents.

Fungicidal Efficacy

Research into the fungicidal properties of this compound and its analogues has revealed potential for agricultural applications. Studies have shown that modifications to the core structure can lead to significant antifungal activity against various plant pathogens.

For instance, a series of novel cinnamide derivatives with an optical hydroxyl side chain were designed and synthesized, drawing structural parallels to known fungicides like dimethomorph (B118703) and flumorph. In vitro testing of these compounds against several plant pathogenic fungi demonstrated that the R-configuration of the chiral amides was generally more effective than the S-configuration. Notably, compounds (R)-11f and (R)-11m exhibited potent inhibitory activity against Sclerotinia sclerotiorum, with EC₅₀ values of 0.16 µg/mL and 0.28 µg/mL, respectively.

The following table summarizes the in vitro fungicidal activities of selected chiral amide analogues against various plant pathogens.

| Compound | Target Fungi | EC₅₀ (µg/mL) |

| (R)-11f | Sclerotinia sclerotiorum | 0.16 |

| (R)-11m | Sclerotinia sclerotiorum | 0.28 |

| (S)-11m | Sclerotinia sclerotiorum | 0.41 |

| (R)-11n | Sclerotinia sclerotiorum | 0.47 |

These findings highlight the potential of this compound analogues as leads for the development of new fungicidal agents. The structure-activity relationship suggests that the stereochemistry and specific substitutions on the aromatic ring and the butenamide side chain are crucial for potent fungicidal efficacy.

Enzyme Inhibition Studies (e.g., COX-1/COX-2 Inhibitory Activity)

The potential of this compound analogues as enzyme inhibitors has been explored, particularly in the context of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects.

Inspired by the anti-inflammatory properties of resveratrol (B1683913), a series of 38 resveratrol amide derivatives were synthesized and evaluated for their ability to inhibit COX-1 and COX-2. Several of these compounds demonstrated significant and selective inhibitory activity against COX-2.

The table below presents the COX-1/COX-2 inhibitory activities of the most potent resveratrol amide derivatives.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 |

| 8a | >100 | 0.42 | >238 |

| 6a | 80.45 | 1.66 | 48 |

| 8c | >100 | 2.54 | >39 |

| 13c | >100 | 2.08 | >48 |

Compounds 8a , 6a , 8c , and 13c displayed noteworthy inhibitory activity against COX-2, with IC₅₀ values ranging from 0.42 to 2.54 µM, and a clear selectivity for this isoform. These results suggest that the N-benzylamide scaffold can be effectively utilized to develop selective COX-2 inhibitors.

Mechanistic Investigations of Biological Interactions

Interactions with Specific Biological Targets (e.g., enzymes, receptors)

The biological activities of this compound and its analogues are predicated on their interactions with specific molecular targets within biological systems, such as enzymes and receptors.

In the context of anticancer activity, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex. This enzyme complex is a regulator of the DNA damage response, making it a promising target for cancer therapy. The inhibition of USP1/UAF1 by these compounds leads to increased levels of monoubiquitinated PCNA (Ub-PCNA) and subsequently, decreased survival of non-small cell lung cancer cells.

Some piperidine (B6355638) derivatives, which share structural similarities with certain analogues of this compound, have been shown to inhibit viral fusion processes, indicating their potential as antiviral agents. The mechanism is thought to involve the modulation of signaling pathways that are crucial for cell growth and survival in cancer cells.

Furthermore, in the realm of antibacterial research, some amide derivatives are believed to exert their effects by inhibiting the proliferation of cancer cells and reducing bacterial resistance.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking studies are a valuable computational tool for predicting the binding modes of ligands to their target proteins and for elucidating the key interactions that drive this binding. Such studies have been instrumental in understanding the structure-activity relationships of this compound analogues.

In the development of selective COX-2 inhibitors, molecular docking studies revealed that active resveratrol amide derivatives could partially enter the secondary pocket of the COX-2 active site. This binding orientation and the interactions with amino acid residues responsible for COX-2 selectivity were found to be similar to that of the known selective COX-2 inhibitor, rofecoxib.

Molecular docking has also been applied to investigate the binding of this compound analogues to other targets. For example, in the design of covalent inhibitors for the SARS-CoV-2 3CLpro, docking studies suggested that modified inhibitors could maintain non-covalent interactions similar to a known non-covalent inhibitor, while positioning a "warhead" for covalent bond formation with the catalytic Cys145 residue.

These computational predictions provide a rational basis for the design of more potent and selective inhibitors. The correlation between docking scores, predicted binding affinities, and experimentally determined biological activities strengthens the validity of these models.

Elucidation of Structure-Activity Relationships (SAR)

Influence of N-Benzyl Moiety Modifications on Bioactivity

The N-benzyl moiety is a critical component of the this compound scaffold, and modifications to this group have been shown to significantly influence the biological activity of its analogues.

In a study of N-benzyl-3-methylbuten-2-enamide derivatives, the introduction of para-substituents on the benzyl ring had a pronounced effect on their antibacterial activity. Specifically, compounds with para-hydroxy, para-isobutoxy, and para-isopropoxy substitutions were synthesized and evaluated. The antibacterial screening revealed that all three derivatives were effective against Escherichia coli. However, the compounds with isobutoxy and isopropoxy substituents displayed superior activity against Staphylococcus aureus compared to the hydroxy-substituted analogue. This suggests that the nature of the para-substituent on the N-benzyl ring is a key determinant of antibacterial potency and spectrum.

Furthermore, research on novel N-benzyl-2-phenylethylamine derivatives has shown that substitutions on the N-benzyl moiety can modulate locomotion in zebrafish. This indicates that even subtle changes to the N-benzyl group can have a significant impact on the neuroactive properties of these compounds.

Role of Alkene and Acyl Substitutions in Modulating Biological Profiles

The biological activity of this compound and its analogues is intrinsically linked to the specific structural features of the molecule. Modifications to both the alkene and the acyl components of this scaffold have been shown to significantly influence the resulting biological profiles, particularly in the realms of antibacterial and antifungal activities. Structure-activity relationship (SAR) studies, while not exhaustively focused on the this compound core, provide valuable insights into how these substitutions can be tuned to enhance potency and selectivity.

The α,β-unsaturated amide moiety is a key pharmacophore found in various biologically active natural products, and its reactivity is crucial for the observed effects. The substitution pattern on both the alkene and the N-acyl group can alter the electronic and steric properties of the entire molecule, thereby affecting its interaction with biological targets.

Alkene Substitutions

The substitution on the but-2-ene core, particularly the position and nature of the methyl group, plays a critical role in defining the biological activity. While specific studies on this compound are limited, research on the isomeric N-benzyl-3-methylbut-2-enamide provides strong evidence for the importance of the alkene substitution pattern.

Acyl Substitutions

The acyl portion of this compound, which includes the N-benzyl group, offers a rich area for modification to modulate biological activity. SAR studies on related N-benzyl-α,β-unsaturated amides have consistently shown that substitutions on the benzyl ring can lead to significant changes in potency and spectrum of activity.

Research on N-benzyl-3-methylbut-2-enamide derivatives has revealed that para-substitution on the benzyl ring can have a pronounced effect on antibacterial efficacy. For example, the introduction of a hydroxyl (-OH) group at the para-position of the benzyl ring was found to be a key determinant of activity against certain bacteria. Further modification of this hydroxyl group, for instance, by converting it to an ether linkage with isobutoxy or isopropoxy groups, was shown to enhance the activity against Staphylococcus aureus while maintaining strong activity against Escherichia coli. researchgate.net This suggests that both hydrogen bonding capability and lipophilicity of the substituent on the benzyl ring are important factors.

The nature of the substituent on the phenyl ring of cinnamamide (B152044) derivatives, which share the α,β-unsaturated amide core, has also been shown to be critical for their biological activity. For example, in a series of (2E)-N-benzyl-3-(nitrophenyl)prop-2-enamides, the presence and position of the nitro group on the phenyl ring were found to significantly affect their anticancer properties. This highlights the role of electronic effects of the acyl substituents in modulating the biological profile.

The following data table summarizes the antibacterial activity of some N-benzyl-3-methylbut-2-enamide analogues, illustrating the impact of acyl substitutions on their biological profile.

| Compound ID | Acyl Substitution (R group on N-benzyl) | Test Organism | Biological Activity (MIC in g/mL) | Reference |

| a | 4-hydroxy | Escherichia coli | 0.01 | |

| Staphylococcus aureus | >0.02 | |||

| Enterobacter aerogenes | Inactive | |||

| b | 4-isobutoxy | Escherichia coli | 0.01 | |

| Staphylococcus aureus | 0.01 | |||

| Enterobacter aerogenes | Inactive | |||

| c | 4-isopropoxy | Escherichia coli | 0.01 | |

| Staphylococcus aureus | 0.02 | |||

| Enterobacter aerogenes | Inactive |

Conclusion and Future Research Perspectives

Synthesis and Characterization Advancements

Future research in the synthesis of N-benzyl enamides will likely prioritize the development of more efficient, atom-economical, and stereoselective methodologies. While classical syntheses, such as the acylation of imines or condensation reactions, are established, advancements are needed to overcome limitations in substrate scope and functional group tolerance. beilstein-journals.org A significant future direction lies in the exploration of novel catalytic systems that can facilitate these transformations under milder conditions.

Recent progress in catalyst-free approaches, such as the regio- and stereoselective C(sp2)–H chlorination of enamides at room temperature, represents a significant step towards practical and environmentally benign synthesis. acs.org Future work should aim to expand the repertoire of these catalyst-free reactions. Moreover, enantioselective synthesis remains a critical challenge; the development of chiral catalysts or auxiliaries that can control the stereochemistry during enamide formation or subsequent reactions is a key area for advancement. nih.gov

In terms of characterization, techniques such as X-ray crystallography will continue to be indispensable for unambiguously determining the solid-state structure and stereochemistry of these compounds, as has been demonstrated for para-substituted N-benzyl-3-methylbut-2-enamide derivatives. nih.govresearchgate.net Advanced NMR spectroscopy techniques will be crucial for studying the rotational barriers and conformational dynamics of these molecules in solution. warwick.ac.uk Looking forward, the integration of computational modeling with experimental data will offer deeper insights, allowing for the prediction of structure, reactivity, and spectral properties before synthesis is undertaken.

Chemical Reactivity and Synthetic Utility Enhancements

N-benzyl enamides are recognized as versatile and amphiphilic building blocks in organic synthesis. beilstein-journals.orgnih.gov Their unique electronic structure, which balances the stability of an amide with the reactivity of a masked enamine, allows them to act as either nucleophiles or electrophiles. beilstein-journals.orgjst.go.jp A major future direction will be to further exploit this dual reactivity to design novel cascade reactions and cycloadditions for the rapid assembly of complex nitrogen-containing heterocycles, which are prevalent scaffolds in natural products and pharmaceuticals. beilstein-journals.orgnih.govmdpi.com

Recent breakthroughs in enamide chemistry, such as gold-catalyzed [2+3] annulations and radical cyclizations, have opened new avenues for constructing intricate molecular architectures like 1-azaspiro[4.4]nonane systems. rsc.orgacs.orgresearchgate.net Future enhancements will likely involve expanding the scope of these reactions to include a wider variety of N-benzyl enamides and reaction partners. There is significant potential in developing photocatalytic and electrocatalytic methods for C-H functionalization, which could provide access to trifunctionalized enamides under exceptionally mild conditions. acs.orgrsc.org The development of protocols that proceed without the need for metal catalysts is another promising frontier, offering a more sustainable approach to synthesis. acs.org

Furthermore, the study of axially chiral enamides presents an opportunity for asymmetric synthesis, where the inherent chirality of the enamide could be transferred to the product. acs.org While high barriers to rotation are often required, designing N-benzyl enamide systems that are configurationally stable at ambient temperatures could unlock their potential as chiral building blocks for stereoselective transformations. warwick.ac.ukacs.org

Biological Activity Profiles and Therapeutic Potential

The therapeutic potential of N-benzyl enamides is an area of growing interest, particularly following the discovery of their antibacterial properties. Research has shown that para-substituted derivatives of N-benzyl-3-methylbut-2-enamide exhibit significant antibacterial activity against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. nih.govresearchgate.net For instance, N-(4-hydroxybenzyl)-3-methylbut-2-enamide and its isobutoxy and isopropoxy analogues demonstrated potent activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 0.01 g/mL. nih.govresearchgate.net

| Compound | Substituent (R) | MIC vs. E. coli (g/mL) | MIC vs. S. aureus (g/mL) | Reference |

|---|---|---|---|---|

| N-(4-hydroxybenzyl)-3-methylbut-2-enamide | -OH | 0.01 | >0.02 | nih.gov |

| N-(4-isobutoxybenzyl)-3-methylbut-2-enamide | -OCH2CH(CH3)2 | 0.01 | 0.01 | nih.gov |

| N-(4-isopropoxybenzyl)-3-methylbut-2-enamide | -OCH(CH3)2 | 0.01 | 0.02 | nih.gov |

Future research must build on these initial findings. A crucial next step is to conduct extensive structure-activity relationship (SAR) studies to understand how modifications to the N-benzyl and enamide moieties affect antibacterial efficacy. nih.gov Screening these compounds against a broader spectrum of bacterial and fungal pathogens, including multidrug-resistant strains, is essential to define their potential clinical utility.

Beyond antibacterial action, the N-benzyl enamide scaffold holds promise in other therapeutic areas. Related structures, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives and (2E)-N-benzyl-3-(3-nitrophenyl)prop-2-enamide, have been investigated for their potential as anticancer agents. nih.gov Therefore, future biological profiling should include screening for anticancer, antiviral, and anti-inflammatory activities. Elucidating the mechanism of action for any observed biological effects will be paramount for guiding the rational design of more potent and selective therapeutic agents.

Unaddressed Challenges and Emerging Research Avenues in N-Benzyl Enamide Chemistry

Despite recent progress, several challenges in N-benzyl enamide chemistry remain. A primary hurdle is achieving high levels of stereocontrol, particularly enantioselectivity, in their synthesis and subsequent reactions. nih.gov Many current methods yield racemic mixtures or require chiral substrates, and the development of general and efficient catalytic asymmetric transformations is a significant, unaddressed need. acs.org Another challenge is the inherent stability of the amide bond, which can sometimes limit the reactivity of the enamide system compared to more nucleophilic enamines. beilstein-journals.orgjst.go.jp Developing activation methods that can temporarily enhance reactivity without leading to decomposition is an ongoing pursuit.

Future Directions for Medicinal Chemistry and Materials Science Applications

The N-benzyl enamide framework serves as a valuable starting point for the discovery of new therapeutic agents. In medicinal chemistry, the future lies in leveraging this scaffold to design and synthesize focused libraries for screening against various disease targets. mdpi.com The established antibacterial activity provides a clear trajectory for developing new antibiotics. nih.govresearchgate.net Furthermore, their utility as key intermediates in the total synthesis of complex natural products and the development of inhibitors for enzymes like USP1/UAF1 highlight their importance as versatile building blocks in drug discovery. beilstein-journals.orgnih.govnih.gov

In materials science, the applications of N-benzyl enamides are less explored but hold considerable potential. Analogous compounds, such as N-benzyl-N-methylprop-2-enamide, are used as monomers in the synthesis of "smart" polymers and hydrogels that respond to stimuli like pH and temperature. The vinyl group in the enamide structure is amenable to polymerization, suggesting that N-benzyl-2-methylbut-2-enamide and its derivatives could be employed to create novel functional materials. Future research could explore their incorporation into polymers for coatings, biomedical devices, or drug delivery systems, where the specific properties imparted by the N-benzyl enamide unit could be advantageous. smolecule.com

Q & A

Q. Q1. What synthetic methodologies are most effective for preparing N-benzyl-2-methylbut-2-enamide, and how can reaction conditions be optimized?

Methodological Answer:

- Stepwise Synthesis : Utilize acylation or condensation reactions, as demonstrated in analogous enamide syntheses. For example, coupling 2-methylbut-2-enoic acid derivatives with benzylamine under reflux conditions (e.g., DCM or DMF solvents, 48–72 hours) .

- Optimization : Adjust catalyst systems (e.g., DMAP for nucleophilic acylation) and temperature gradients (50–60°C) to enhance yield. Monitor purity via TLC or HPLC, and employ column chromatography for isolation .

Q. Q2. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- X-ray Crystallography : Resolve stereoelectronic effects of the benzyl substituent and α-methyl group to predict reactivity .

Advanced Research Questions

Q. Q3. What computational models are suitable for predicting the reactivity of this compound in nucleophilic or electrophilic reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). For example, calculate HOMO-LUMO gaps to assess susceptibility to electrophilic attack at the α,β-unsaturated site .

- MD Simulations : Study solvent effects (e.g., DMF vs. THF) on conformational stability using AMBER or GROMACS .

Q. Q4. How can researchers resolve contradictions in bioactivity data for this compound derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., para-substituted benzyl groups) and correlate changes with bioassay results (e.g., IC₅₀ values in enzyme inhibition assays) .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish confounding variables (e.g., solvent polarity, assay protocols) from structural effects .

Q. Q5. What analytical challenges arise in detecting this compound in complex matrices, and how can they be mitigated?

Methodological Answer:

- Chromatographic Separation : Use reverse-phase HPLC-MS with a C18 column and gradient elution (water:acetonitrile + 0.1% formic acid) to resolve co-eluting isomers or degradation products .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₃H₁₅NO) and distinguish from structural analogs (e.g., N-benzylidenamide derivatives) .

Experimental Design & Data Interpretation

Q. Q6. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Q. Q7. What strategies are recommended for interpreting conflicting spectroscopic data (e.g., NMR vs. IR) for this compound derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.